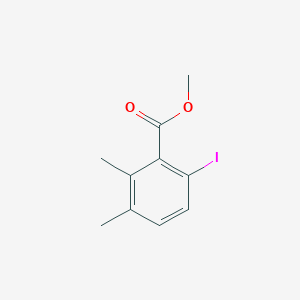
Methyl 6-iodo-2,3-dimethylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-iodo-2,3-dimethylbenzoate is an organic compound with the molecular formula C10H11IO2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 6, 2, and 3 on the benzene ring are replaced by iodine, methyl, and methyl groups, respectively. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-iodo-2,3-dimethylbenzoate typically involves the iodination of a precursor compound, such as 2,3-dimethylbenzoic acid. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced into the aromatic ring in the presence of an oxidizing agent like nitric acid or hydrogen peroxide. The resulting 6-iodo-2,3-dimethylbenzoic acid is then esterified with methanol in the presence of a catalyst, such as sulfuric acid, to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-iodo-2,3-dimethylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The ester group can be reduced to an alcohol.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium cyanide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Products include azides, nitriles, and other substituted benzoates.
Oxidation: Products include 6-iodo-2,3-dimethylbenzoic acid and 6-iodo-2,3-dimethylbenzaldehyde.
Reduction: Products include 6-iodo-2,3-dimethylbenzyl alcohol.
Scientific Research Applications
Methyl 6-iodo-2,3-dimethylbenzoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: It serves as a probe in biochemical studies to investigate enzyme activities and metabolic pathways.
Medicine: It is explored for its potential pharmacological properties and as a building block in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 6-iodo-2,3-dimethylbenzoate depends on the specific application and reaction it is involved in. In substitution reactions, the iodine atom acts as a leaving group, allowing nucleophiles to attack the aromatic ring. In oxidation and reduction reactions, the methyl and ester groups undergo transformations through electron transfer processes facilitated by the respective reagents .
Comparison with Similar Compounds
Similar Compounds
Methyl 2,3-dimethylbenzoate: Lacks the iodine substituent, resulting in different reactivity and applications.
Methyl 6-bromo-2,3-dimethylbenzoate: Similar structure but with bromine instead of iodine, leading to different reactivity due to the halogen’s properties.
Methyl 6-chloro-2,3-dimethylbenzoate: Another halogenated analog with chlorine, exhibiting distinct chemical behavior.
Uniqueness
Methyl 6-iodo-2,3-dimethylbenzoate is unique due to the presence of the iodine atom, which imparts specific reactivity and properties. Iodine’s larger atomic size and lower electronegativity compared to other halogens make it a versatile intermediate in organic synthesis, enabling the formation of a wide range of derivatives .
Properties
Molecular Formula |
C10H11IO2 |
|---|---|
Molecular Weight |
290.10 g/mol |
IUPAC Name |
methyl 6-iodo-2,3-dimethylbenzoate |
InChI |
InChI=1S/C10H11IO2/c1-6-4-5-8(11)9(7(6)2)10(12)13-3/h4-5H,1-3H3 |
InChI Key |
YOQQMOQAOVBEKY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)I)C(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















